molecular formula C12H11N3O3 B11866709 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid

Cat. No.: B11866709
M. Wt: 245.23 g/mol
InChI Key: GTEIRDAHGUDTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, making it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aminoquinazoline derivative with an appropriate aldehyde, followed by cyclization and oxidation steps to form the imidazoquinazoline core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activity, it is being investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6-yl)acetic acid

InChI

InChI=1S/C12H11N3O3/c16-10(17)7-15-9-4-2-1-3-8(9)11-13-5-6-14(11)12(15)18/h1-4H,5-7H2,(H,16,17)

InChI Key

GTEIRDAHGUDTIO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.